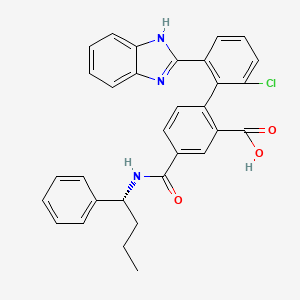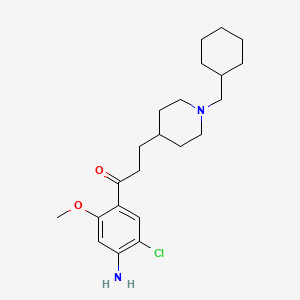
delta-2-Albomycin A1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by its unique chemical formula, C₃₇H₅₇FeN₁₂O₁₈S, and a molecular weight of 1045.828 g/mol . This compound is particularly interesting due to its iron-binding properties and its role in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Delta-2-Albomycin A1 involves multiple steps, typically starting with the preparation of its core structure through a series of condensation and cyclization reactions. The process often requires specific reagents such as iron salts, hydroxamic acids, and various protecting groups to ensure the stability of intermediate compounds. Reaction conditions usually involve controlled temperatures and pH levels to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing microbial fermentation processes to produce the compound in larger quantities. This method leverages genetically engineered microorganisms that can synthesize the compound efficiently, followed by purification steps to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Delta-2-Albomycin A1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, often involving the iron center.
Reduction: Reduction reactions can modify the iron-binding sites, altering the compound’s properties.
Substitution: Substitution reactions can occur at the hydroxamate groups, leading to different analogs of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Applications De Recherche Scientifique
Delta-2-Albomycin A1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study iron-binding mechanisms and coordination chemistry.
Biology: Investigated for its role in microbial iron acquisition and its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating iron-related disorders and infections.
Industry: Utilized in the development of biosensors and other analytical tools due to its specific binding properties.
Mécanisme D'action
The mechanism of action of Delta-2-Albomycin A1 involves its ability to bind iron ions through its hydroxamate groups. This binding is crucial for its biological activity, particularly in microbial systems where it can inhibit iron uptake by competing with natural iron chelators. The compound targets iron-binding proteins and receptors, disrupting essential iron-dependent processes in microorganisms .
Comparaison Avec Des Composés Similaires
Delta-2-Albomycin A1 can be compared with other iron-binding compounds such as:
Ferrichrome: Another hydroxamate-based siderophore with similar iron-binding properties.
Desferrioxamine: A clinically used iron chelator with applications in treating iron overload conditions.
Enterobactin: A highly efficient siderophore produced by bacteria, known for its strong iron-binding affinity.
This compound is unique due to its specific structure and the presence of multiple hydroxamate groups, which confer distinct binding characteristics and biological activities .
Propriétés
Formule moléculaire |
C37H63FeN12O18S+3 |
|---|---|
Poids moléculaire |
1051.9 g/mol |
Nom IUPAC |
1-[[(4R)-4-amino-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(1R,2R)-2-[(2R,3S,4S,5R)-5-[(4Z)-4-carbamoylimino-3-methyl-2-oxopyrimidin-1-yl]-3,4-dihydroxythiolan-2-yl]-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-[hydroxy(1-oxoniumylideneethyl)amino]-1-oxopentan-2-yl]amino]-5-[hydroxy(1-oxoniumylideneethyl)amino]-1-oxopentan-2-yl]amino]-5-oxopentyl]-hydroxyamino]ethylideneoxidanium;iron |
InChI |
InChI=1S/C37H60N12O18S.Fe/c1-17(51)47(65)12-5-8-20(38)30(57)40-21(9-6-13-48(66)18(2)52)31(58)41-22(10-7-14-49(67)19(3)53)32(59)42-23(16-50)33(60)44-25(35(61)62)26(54)29-27(55)28(56)34(68-29)46-15-11-24(43-36(39)63)45(4)37(46)64;/h11,15,20-23,25-29,34,50,54-56,65-67H,5-10,12-14,16,38H2,1-4H3,(H2,39,63)(H,40,57)(H,41,58)(H,42,59)(H,44,60)(H,61,62);/p+3/b43-24-;/t20-,21-,22+,23+,25-,26-,27+,28+,29-,34-;/m1./s1 |
Clé InChI |
XEGJEKIQLBLKHJ-OOXACHQASA-Q |
SMILES isomérique |
CC(=[OH+])N(CCC[C@H](C(=O)N[C@H](CCCN(C(=[OH+])C)O)C(=O)N[C@@H](CCCN(C(=[OH+])C)O)C(=O)N[C@@H](CO)C(=O)N[C@H]([C@H]([C@@H]1[C@H]([C@@H]([C@@H](S1)N2C=C/C(=N/C(=O)N)/N(C2=O)C)O)O)O)C(=O)O)N)O.[Fe] |
SMILES canonique |
CC(=[OH+])N(CCCC(C(=O)NC(CCCN(C(=[OH+])C)O)C(=O)NC(CCCN(C(=[OH+])C)O)C(=O)NC(CO)C(=O)NC(C(C1C(C(C(S1)N2C=CC(=NC(=O)N)N(C2=O)C)O)O)O)C(=O)O)N)O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



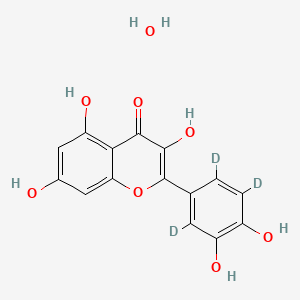
![cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val]](/img/structure/B10819186.png)
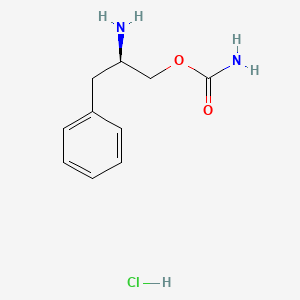
![(2Z,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819205.png)
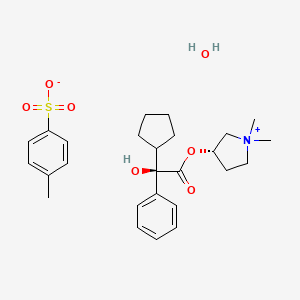
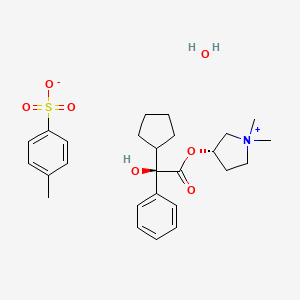

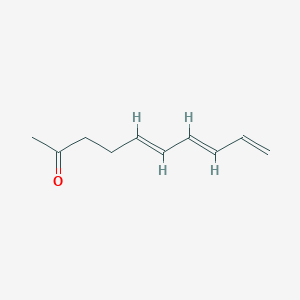
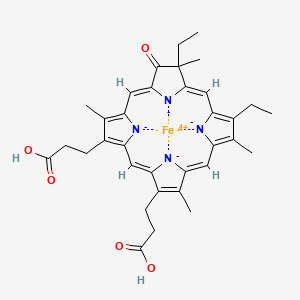
![(2Z,6Z,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819244.png)
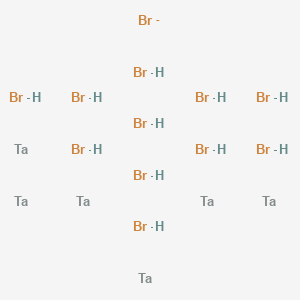
![N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide](/img/structure/B10819257.png)
